molecular formula C24H22O5 B12793364 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-11a-methyl-9-(phenylmethoxy)-, cis- CAS No. 184900-59-2

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-11a-methyl-9-(phenylmethoxy)-, cis-

Cat. No.: B12793364
CAS No.: 184900-59-2
M. Wt: 390.4 g/mol
InChI Key: SGUHHGODKPYSAQ-NTKDMRAZSA-N
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Description

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-11a-methyl-9-(phenylmethoxy)-, cis- is a complex organic compound with a unique structure that combines elements of benzofuran and benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-11a-methyl-9-(phenylmethoxy)-, cis- involves multiple steps. The process typically starts with the preparation of the benzofuran and benzopyran precursors, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include methoxy and phenylmethoxy groups, which are introduced through various chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-11a-methyl-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-11a-methyl-9-(phenylmethoxy)-, cis- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-11a-methyl-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol
  • 6a,11a-dihydro-3-methoxy-11a-methyl-9-(phenylmethoxy)-benzofuran
  • 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol derivatives

Uniqueness

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-11a-methyl-9-(phenylmethoxy)-, cis- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

184900-59-2

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

(6aS,11aS)-3-methoxy-11a-methyl-9-phenylmethoxy-6,6a-dihydro-[1]benzofuro[3,2-c]chromen-8-ol

InChI

InChI=1S/C24H22O5/c1-24-18-9-8-16(26-2)10-22(18)28-14-19(24)17-11-20(25)23(12-21(17)29-24)27-13-15-6-4-3-5-7-15/h3-12,19,25H,13-14H2,1-2H3/t19-,24-/m1/s1

InChI Key

SGUHHGODKPYSAQ-NTKDMRAZSA-N

Isomeric SMILES

C[C@]12[C@H](COC3=C1C=CC(=C3)OC)C4=CC(=C(C=C4O2)OCC5=CC=CC=C5)O

Canonical SMILES

CC12C(COC3=C1C=CC(=C3)OC)C4=CC(=C(C=C4O2)OCC5=CC=CC=C5)O

Origin of Product

United States

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